

PGMI-004A: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: PGMI-004A

Cat. No.: B610073

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **PGMI-004A**, a potent inhibitor of phosphoglycerate mutase 1 (PGAM1). This document is intended to serve as a valuable resource for researchers and professionals involved in cancer biology, metabolic pathways, and drug discovery.

Chemical Properties

PGMI-004A, with the IUPAC name 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide, is an anthraquinone derivative. Its key chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₁ H ₁₂ F ₃ NO ₆ S
Molecular Weight	463.38 g/mol
Appearance	Solid
Solubility	Soluble in DMSO (\geq 50 mg/mL)
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Synthesis

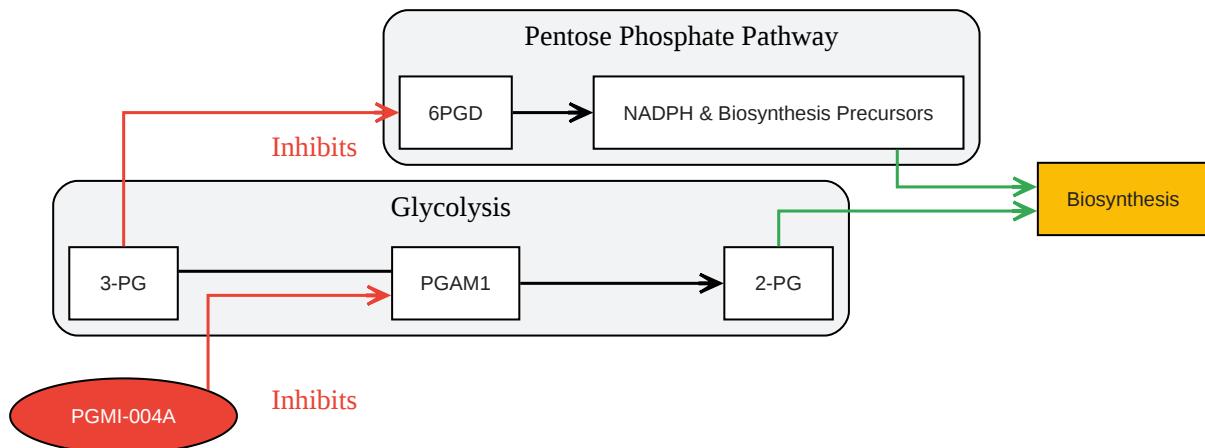
While a detailed, step-by-step synthesis protocol for **PGMI-004A** is not publicly available in the reviewed literature, its chemical structure suggests a synthetic route involving the sulfonylation of an amino-anthraquinone derivative with a substituted benzenesulfonyl chloride. The development of **PGMI-004A** reportedly involved an optimization process starting from N-xanthone benzenesulfonamides, indicating a scaffold hopping approach to identify this potent PGAM1 inhibitor.

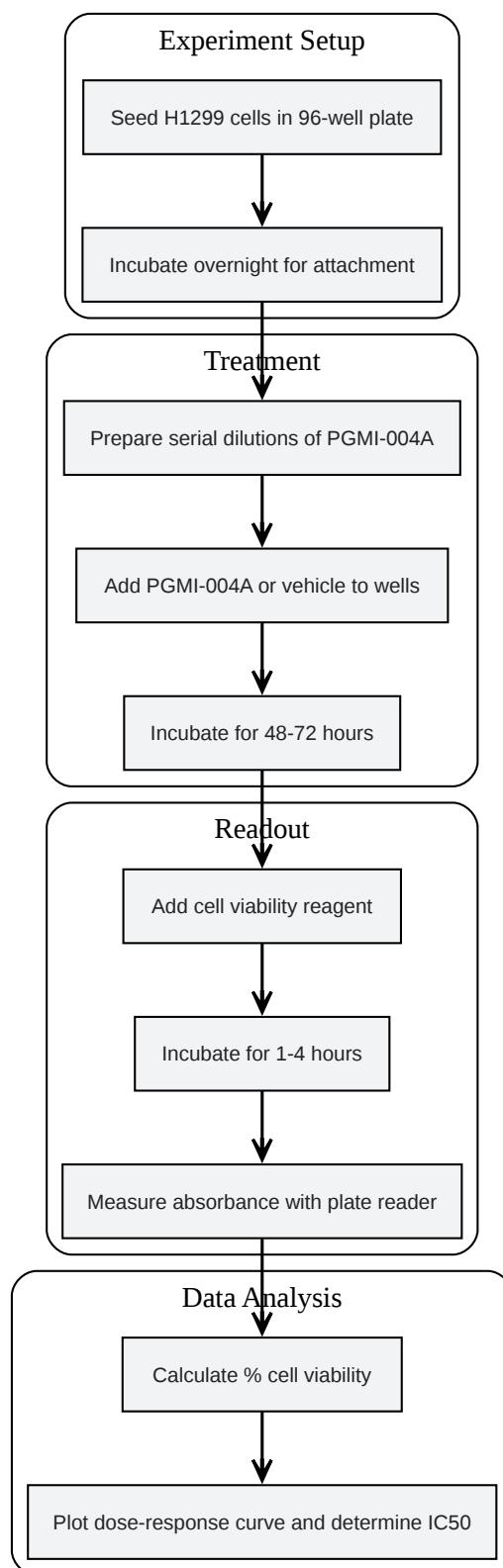
Biological Activity and Mechanism of Action

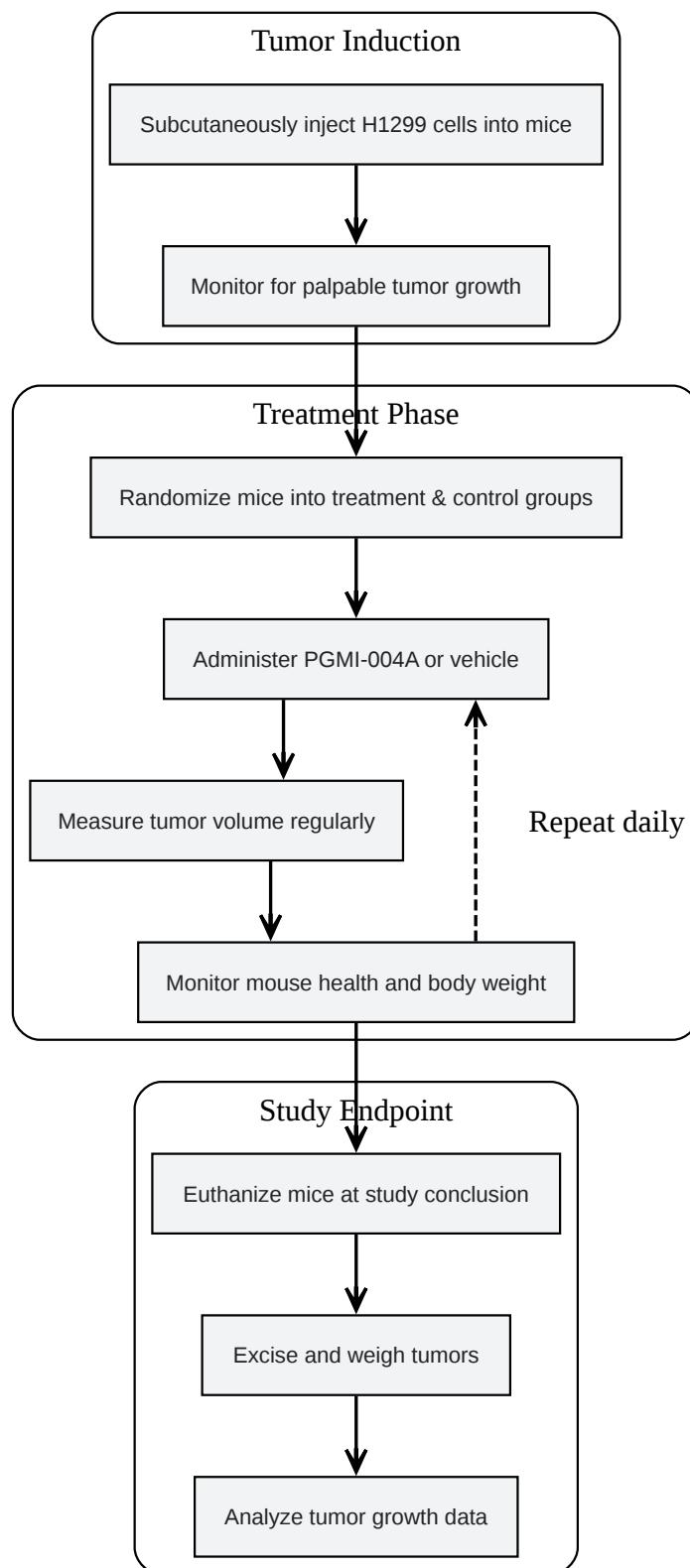
PGMI-004A is a potent and specific inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1). PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic pathway. Inhibition of PGAM1 by **PGMI-004A** leads to an accumulation of 3-PG and a depletion of 2-PG.^{[1][2][3][4][5][6][7]} This alteration in metabolite levels has significant downstream effects on cellular metabolism and proliferation.

The increased levels of 3-PG inhibit the enzyme 6-phosphogluconate dehydrogenase (6PGD), a key regulator of the pentose phosphate pathway (PPP).^{[1][2][3][4]} The PPP is crucial for generating NADPH, which is required for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide biosynthesis. By inhibiting the PPP, **PGMI-004A** hampers the cell's ability to synthesize essential macromolecules and combat oxidative stress.

The following diagram illustrates the signaling pathway affected by **PGMI-004A**.





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